molecular formula C18H40O2Si B14288534 1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 114302-23-7

1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B14288534
CAS No.: 114302-23-7
M. Wt: 316.6 g/mol
InChI Key: IYKLXDWHFDMRJI-UHFFFAOYSA-N
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Description

1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C18H40OSi and a molecular weight of 300.5951 g/mol . This compound is a derivative of 1-Dodecanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. It is commonly used in organic synthesis as a protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 1-Dodecanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research, including:

    Chemistry: As a protecting group for alcohols in organic synthesis, facilitating the selective reactions of other functional groups.

    Biology: Used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective reactions are required .

Comparison with Similar Compounds

Similar Compounds

    1-Dodecanol: The parent compound without the TBDMS group.

    1-Dodecanol, tert-butyldimethylsilyl ether: Another name for the same compound.

    Lauryl alcohol: A common name for 1-Dodecanol.

Uniqueness

1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its TBDMS protecting group, which provides stability and selectivity in organic synthesis. This makes it a valuable reagent in complex synthetic pathways where protection and deprotection steps are necessary .

Properties

CAS No.

114302-23-7

Molecular Formula

C18H40O2Si

Molecular Weight

316.6 g/mol

IUPAC Name

12-[tert-butyl(dimethyl)silyl]oxydodecan-1-ol

InChI

InChI=1S/C18H40O2Si/c1-18(2,3)21(4,5)20-17-15-13-11-9-7-6-8-10-12-14-16-19/h19H,6-17H2,1-5H3

InChI Key

IYKLXDWHFDMRJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCO

Origin of Product

United States

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